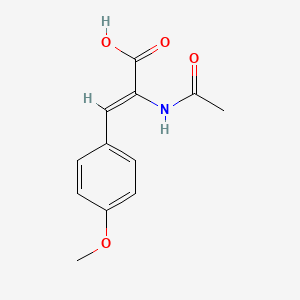

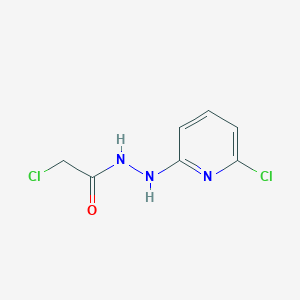

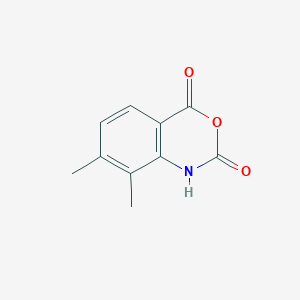

![molecular formula C9H18N2 B3031845 2-乙基-2,7-二氮杂螺[4.4]壬烷 CAS No. 763883-32-5](/img/structure/B3031845.png)

2-乙基-2,7-二氮杂螺[4.4]壬烷

描述

2-Ethyl-2,7-diazaspiro[4.4]nonane is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that are connected through a single atom. The spirocyclic structure of 2-ethyl-2,7-diazaspiro[4.4]nonane indicates the presence of a nitrogen atom within its framework, which is a common feature in diazaspiro compounds. These structures are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as pheromones in biological studies .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, the synthesis of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane was achieved in four steps and its polymerization was investigated . Similarly, multicomponent reactions have been utilized to synthesize 1,7-diazaspiro[4.4]nonane-2,6-dione derivatives, demonstrating the versatility of these reactions in generating complex spirocyclic structures . Additionally, the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates under microwave irradiation highlights the use of green chemistry approaches in the synthesis of spirocyclic compounds .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex, with multiple stereocenters and substituents affecting their three-dimensional conformation. X-ray crystallography has been used to determine the crystalline and molecular structure of substituted 1,7-diazaspiro[4.4]nonane, providing detailed insights into the arrangement of atoms within these molecules . The presence of nitrogen atoms within the spirocyclic framework can significantly influence the chemical properties and reactivity of these compounds.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including polymerization, as seen with 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane . The reactivity of the spirocyclic framework can be exploited to generate a wide range of derivatives with different functional groups. For example, the reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles with methanol in the presence of sulfuric acid led to the synthesis of 9-alkyl-8-methyl-8-methoxy-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature, which is significant for its application in polymerization processes . The synthesis of racemic 2-ethyl-1,6-dioxaspiro[4.4]nonane, a pheromone, also highlights the biological relevance of these compounds and their potential use in pest control . The stereochemistry of spirocyclic compounds is crucial, as it can affect their biological activity and interactions with other molecules.

科学研究应用

改进合成方法

2-乙基-2,7-二氮杂螺[4.4]壬烷,作为二氮杂螺壬烷家族的一部分,一直是改进合成方法的重点。例如,开发了一种使用丙二腈作为起始原料的高效、高产率的合成二氮杂螺[4.4]壬烷的改进方法 (季志勤,2004)。

结构和分子研究

已经对二氮杂螺壬烷衍生物的晶体和分子结构进行了研究。例如,4-苯甲酰基-3-羟基-1-(4-甲苯基)-2-氧代-6,8-二苯基-1,7-二氮杂螺[4.4]壬-3,6,8-三烯-9-羧酸乙酯的结构已通过 X 射线分析确定 (P. Silaichev 等,2013)。

在不对称合成中的应用

该化合物已用于不对称合成中,例如催化不对称级联烯胺异构化/螺环化/脱芳构化序列以构建螺吲哚啉,展示了非对映选择性和对映选择性方式 (潘志强等,2020)。

新型衍生物的合成

研究已导致合成二氮杂螺壬烷的新型衍生物。例如,开发了 9-烷基-8-甲氧基-8-甲基-1,3,6-三氧代-2,7-二氮杂螺[4.4]壬烷-4-腈的合成,显示了二氮杂螺壬烷在合成复杂分子中的多功能性 (S. V. Fedoseev 等,2016)。

材料科学中的研究

在材料科学中,已经描述了在主链中包含刚性 1,6-二氮杂螺[4.4]壬烷-2,7-二酮核心的新型聚醚和聚(醚酮),在制造可溶解、透明、无色且具有优异热氧化稳定性的薄膜中具有应用 (周辉等,2006)。

药物研究

在药物研究中,已经探索了 2,7-二氮杂螺[4.4]壬烷的衍生物在治疗骨质疏松症等疾病中的潜力。一项研究报告了以二氮杂螺[4.4]壬烷核为靶点的破骨细胞活性新型 N-芳基磺酰胺的设计和合成,显示了在不影响骨形成的情况下预防病理性骨质流失的潜力 (Lucile Mounier 等,2020)。

未来方向

The future directions for research on “2-Ethyl-2,7-diazaspiro[4.4]nonane” could include further exploration of its synthesis, chemical reactions, mechanism of action, and safety and hazards. Additionally, more research is needed to understand its physical and chemical properties. The potential therapeutic applications of compounds featuring a diazaspiro[4,4]nonane nucleus, such as their ability to inhibit the guanine nucleotide exchange activity of DOCK5, could also be explored further .

属性

IUPAC Name |

2-ethyl-2,7-diazaspiro[4.4]nonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMLWLBBMAKGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(C1)CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390529 | |

| Record name | 2-ethyl-2,7-diazaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

763883-32-5 | |

| Record name | 2-ethyl-2,7-diazaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

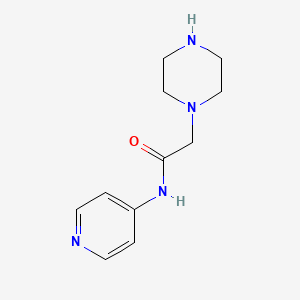

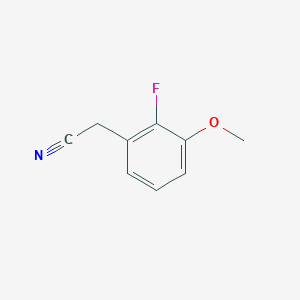

![8-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B3031766.png)

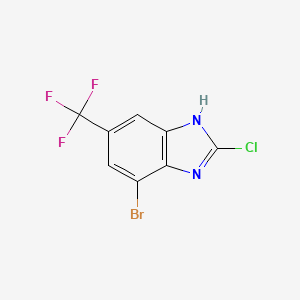

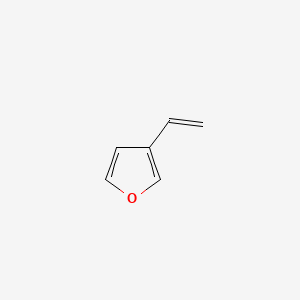

![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)

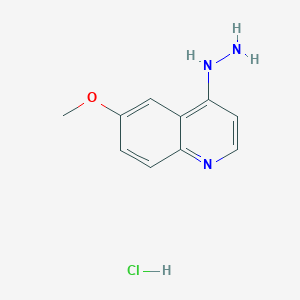

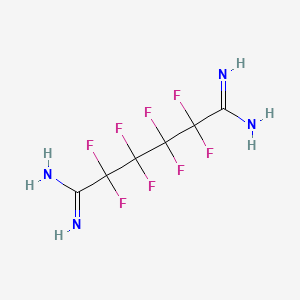

![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)

![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)